molecular formula C20H17N3O4 B11362645 N-(4-methoxybenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

N-(4-methoxybenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11362645
M. Wt: 363.4 g/mol
InChI Key: JJODMGULUZXGJQ-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitro group, and a pyridinyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamide structure by reacting the nitrobenzene derivative with an amine, such as pyridin-2-ylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Hydrolysis Conditions: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-4-nitrobenzamide: Similar structure but lacks the pyridinyl group.

    N-(4-Methoxyphenyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-(4-Methoxyphenyl)-4-nitropyridine: Similar structure but with a different core structure.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of the methoxyphenyl, nitro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O4/c1-27-18-11-5-15(6-12-18)14-22(19-4-2-3-13-21-19)20(24)16-7-9-17(10-8-16)23(25)26/h2-13H,14H2,1H3

InChI Key

JJODMGULUZXGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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